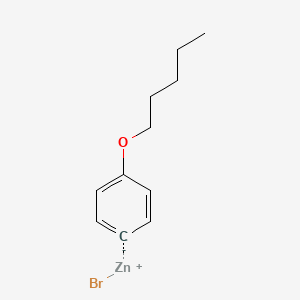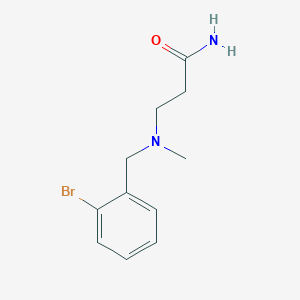
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the isoxazole ring followed by its attachment to the pyrimidine core. One common method includes the reaction of 3-methylisoxazole with a suitable thiol reagent to form the thioether linkage, which is then coupled with a pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
化学反応の分析
Types of Reactions
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-amino-5-methylisoxazole.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores, such as 2-amino-4-methylpyrimidine.
Uniqueness
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is unique due to its combined isoxazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H12N4OS |
|---|---|
分子量 |
236.30 g/mol |
IUPAC名 |
6-methyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12N4OS/c1-6-4-9(11)13-10(12-6)16-5-8-3-7(2)14-15-8/h3-4H,5H2,1-2H3,(H2,11,12,13) |
InChIキー |
YHCSYGIEZCXFCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=NO2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)





